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Compound Name: D-erythro-sphinganine-d7

Cat. No.: B3026195 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sphingolipids are a complex class of lipids that serve as both structural components of cellular

membranes and as critical signaling molecules involved in a myriad of cellular processes,

including proliferation, differentiation, apoptosis, and inflammation. The dysregulation of

sphingolipid metabolism has been implicated in numerous diseases, such as cancer,

neurodegenerative disorders, and metabolic diseases. Consequently, the accurate and precise

quantification of individual sphingolipid species is paramount for understanding disease

pathogenesis and for the development of novel therapeutic interventions.

These application notes provide a comprehensive overview and detailed protocols for the

quantitative analysis of sphingolipids in various biological matrices using liquid

chromatography-tandem mass spectrometry (LC-MS/MS) with D-erythro-sphinganine-d7 as a

stable isotope-labeled internal standard. The use of a deuterated internal standard is crucial for

correcting for variations in sample preparation and ionization efficiency, thereby ensuring high

accuracy and reproducibility.

Principle of the Method
The quantification of sphingolipids by LC-MS/MS relies on the unique mass-to-charge ratio

(m/z) of each lipid species and their characteristic fragmentation patterns. The methodology

involves three key steps:
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Sample Preparation: Extraction of sphingolipids from the biological matrix and removal of

interfering substances. A known amount of D-erythro-sphinganine-d7 is added at the

beginning of this process to serve as an internal standard.

LC Separation: Chromatographic separation of the different sphingolipid classes and

individual molecular species to reduce matrix effects and resolve isomeric compounds.

MS/MS Detection and Quantification: Ionization of the separated sphingolipids and detection

using a mass spectrometer. Quantification is achieved by multiple reaction monitoring

(MRM), where specific precursor-to-product ion transitions are monitored for each analyte

and the internal standard. The ratio of the peak area of the endogenous sphingolipid to the

peak area of the D-erythro-sphinganine-d7 internal standard is used to calculate the

concentration of the analyte.

Featured Application: Sphingolipid Profiling in
Human Plasma and Mammalian Cells
This section provides representative quantitative data for various sphingolipid classes in human

plasma and two common mammalian cell lines, Mouse Embryonic Fibroblasts (pMEF) and

Human Embryonic Kidney (HEK293) cells. This data was obtained using LC-MS/MS methods

employing a deuterated sphinganine internal standard.

Table 1: Quantitative Analysis of Ceramides in Human Plasma

Ceramide Species Concentration (μM)

Cer(d18:1/16:0) 1.5 - 3.5

Cer(d18:1/18:0) 0.8 - 2.0

Cer(d18:1/24:0) 1.0 - 2.5

Cer(d18:1/24:1) 2.0 - 4.5

Data adapted from studies validating LC-MS/MS methods for ceramide quantification in human

plasma.
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Table 2: Comparative Quantitative Profiling of Sphingolipids in pMEF and HEK293 Cells

Sphingolipid Class
pMEF Cells (pmol/mg
protein)

HEK293 Cells (pmol/mg
protein)

Sphingoid Bases

Sphingosine (d18:1) 10 - 30 5 - 20

Sphinganine (d18:0) 5 - 15 2 - 10

Sphingoid Base-1-Phosphates

Sphingosine-1-Phosphate

(S1P)
1 - 5 0.5 - 3

Sphinganine-1-Phosphate

(SA1P)
0.2 - 1 0.1 - 0.5

Ceramides

Total Ceramides 100 - 250 80 - 200

Sphingomyelins

Total Sphingomyelins 500 - 1500 400 - 1200

This table presents a summary of typical concentration ranges compiled from various

quantitative sphingolipid profiling studies in mammalian cell lines.

Experimental Protocols
The following protocols provide a detailed methodology for the quantification of sphingolipids in

biological samples.

Protocol 1: Sphingolipid Extraction from Plasma
Sample Preparation:

Thaw frozen plasma samples on ice.
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To 50 µL of plasma in a glass tube, add 10 µL of the internal standard working solution

(containing D-erythro-sphinganine-d7).

Protein Precipitation and Liquid-Liquid Extraction:

Add 1.5 mL of a chloroform:methanol (1:2, v/v) mixture.

Vortex vigorously for 1 minute.

Incubate at 48°C for 2 hours to ensure complete lipid extraction.

Add 0.5 mL of chloroform and 0.5 mL of deionized water to induce phase separation.

Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

Collection and Drying:

Carefully collect the lower organic phase containing the lipids using a glass Pasteur

pipette and transfer it to a new glass tube.

Dry the lipid extract under a gentle stream of nitrogen gas.

Reconstitution:

Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile

phase for LC-MS/MS analysis.

Protocol 2: Sphingolipid Extraction from Cultured Cells
Cell Harvesting and Lysis:

Harvest cultured cells by scraping and wash twice with ice-cold phosphate-buffered saline

(PBS).

Resuspend the cell pellet in a known volume of PBS and determine the protein

concentration using a suitable method (e.g., BCA assay).

To an aliquot of the cell homogenate (e.g., corresponding to 100 µg of protein), add the

internal standard working solution containing D-erythro-sphinganine-d7.
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Lipid Extraction:

Add a sufficient volume of a butanol:methanol (1:1, v/v) mixture containing 10 mM

ammonium formate to the cell homogenate.

Vortex thoroughly and incubate at room temperature for 30 minutes with occasional

vortexing.

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the protein precipitate.

Supernatant Collection and Drying:

Transfer the supernatant containing the extracted lipids to a new tube.

Dry the extract under a stream of nitrogen.

Reconstitution:

Reconstitute the dried lipid extract in a suitable volume of the initial LC mobile phase.

Protocol 3: LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions (Reversed-Phase):

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium formate

Mobile Phase B: Methanol with 0.2% formic acid and 1 mM ammonium formate

Flow Rate: 0.3 mL/min

Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping

up to a high percentage of mobile phase B to elute the more hydrophobic sphingolipids. The

gradient should be optimized based on the specific sphingolipids of interest and the column

used.

Mass Spectrometry (MS) Conditions:
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Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

Scan Type: Multiple Reaction Monitoring (MRM).

MRM Transitions: The specific precursor and product ion pairs for each sphingolipid species

and the D-erythro-sphinganine-d7 internal standard need to be determined and optimized

on the specific mass spectrometer being used. A common transition for sphinganine is the

loss of two water molecules from the protonated molecule.

Table 3: Example MRM Transitions for Sphingoid Bases

Compound Precursor Ion (m/z) Product Ion (m/z)

Sphinganine (d18:0) 302.3 266.3

Sphingosine (d18:1) 300.3 264.3

D-erythro-sphinganine-d7 309.3 273.3

Signaling Pathways and Experimental Workflow
Diagrams
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Caption: Key Sphingolipid Metabolic and Signaling Pathways.
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Caption: Experimental Workflow for Sphingolipid Quantification.
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To cite this document: BenchChem. [Application Notes: Quantitative Analysis of
Sphingolipids Using D-erythro-sphinganine-d7]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b3026195#quantifying-sphingolipids-with-d-erythro-
sphinganine-d7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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